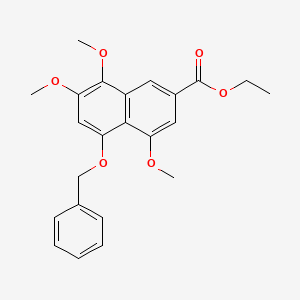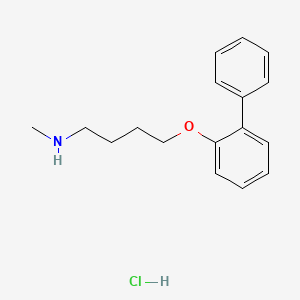![molecular formula C7H8ClN3S B13935654 4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine CAS No. 1417287-45-6](/img/structure/B13935654.png)
4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of intermediates derived from pyrimidine derivatives. For example, the preparation can start with ethyl 2-cyano-4,4-dimethoxybutanoate, which undergoes a series of reactions including nucleophilic substitution, cyclization, and chlorination to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, controlled reaction temperatures, and solvent systems that facilitate the desired transformations .
化学反应分析
Types of Reactions
4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be displaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cross-Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrimidine derivative .
科学研究应用
4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is used in various scientific research applications, including:
Medicinal Chemistry: As a building block in the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: Investigating its potential as an anticancer or antimicrobial agent.
Chemical Synthesis: Serving as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of 4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound .
相似化合物的比较
Similar Compounds
4-Chloro-2-methylthiopyrimidine: Shares a similar core structure but lacks the fused pyrrolo ring.
4-Chloro-5-methoxy-2-(methylthio)pyrimidine: Contains a methoxy group instead of a fused ring.
Uniqueness
4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine is unique due to its fused pyrrolo[2,3-d]pyrimidine structure, which imparts distinct chemical and biological properties compared to its simpler pyrimidine analogs. This structural feature can enhance its binding affinity and specificity towards certain biological targets, making it a valuable scaffold in drug discovery .
属性
CAS 编号 |
1417287-45-6 |
|---|---|
分子式 |
C7H8ClN3S |
分子量 |
201.68 g/mol |
IUPAC 名称 |
4-chloro-2-methylsulfanyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H8ClN3S/c1-12-7-10-5(8)4-2-3-9-6(4)11-7/h2-3H2,1H3,(H,9,10,11) |
InChI 键 |
CGTPLOCLOYMVRO-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC2=C(CCN2)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13935591.png)


![1-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B13935626.png)

![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)nicotinamide](/img/structure/B13935643.png)


![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)

![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)


